

# what is Evacetrapib and how does it work

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Evacetrapib

CAS No.: 1186486-62-3

Cat. No.: S548850

Get Quote

## Mechanism of Action: CETP Inhibition

**Evacetrapib** works by inhibiting the cholesteryl ester transfer protein (CETP), a plasma glycoprotein that regulates lipid transport by facilitating the exchange of cholesteryl esters (CE) from HDL particles for triglycerides (TG) from apoB-containing lipoproteins like LDL and VLDL [1] [2]. Under normal conditions, this exchange lowers HDL-C and raises LDL-C levels [3].

- **Pharmacological Action:** By inhibiting CETP, **evacetrapib** blocks this transfer process. This results in the accumulation of cholesteryl esters within HDL particles and reduces the cholesterol content of LDL particles, thereby **increasing HDL-C** and **decreasing LDL-C** levels in the plasma [4] [2].
- **Selectivity:** A key differentiator from the first CETP inhibitor, torcetrapib, was that **evacetrapib** did not induce off-target effects such as increased aldosterone synthesis or blood pressure in preclinical models, indicating a cleaner mechanism of action [2].

The diagram below illustrates the mechanism of CETP and its inhibition by **evacetrapib**.



[Click to download full resolution via product page](#)

## Clinical Trial Data and Lipid Effects

The **ACCELERATE** trial was a multicenter, randomized, double-blind, placebo-controlled Phase 3 study that definitively evaluated **evacetrapib**'s efficacy. It enrolled **12,092 patients** with high-risk vascular disease who received either 130 mg of **evacetrapib** or a placebo daily, on top of standard medical therapy [1] [5].

Despite its dramatic effects on lipid parameters, the trial was terminated early after a median follow-up of **26 months** due to futility. The primary composite endpoint of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina occurred in **12.9%** of the **evacetrapib** group versus **12.8%** of the placebo group, showing no benefit [1].

The table below summarizes the key lipid changes and outcomes from the trial.

| Parameter       | Effect of Evacetrapib (vs. Placebo)    | Notes |
|-----------------|----------------------------------------|-------|
| LDL Cholesterol | ↓ <b>37.1%</b> (absolute decrease) [1] |       |

| Parameter                | Effect of Evacetrapib (vs. Placebo)                 | Notes                                    |
|--------------------------|-----------------------------------------------------|------------------------------------------|
| HDL Cholesterol          | ↑ <b>130% to 131.6%</b> (absolute increase) [1] [5] |                                          |
| Apolipoprotein B (Apo B) | ↓ <b>15%</b> [1]                                    | A key carrier of LDL cholesterol.        |
| Primary CV Endpoint      | <b>Hazard Ratio: 1.01</b> (P=0.91) [1]              | No statistically significant difference. |

## Proposed Reasons for Clinical Failure

Researchers have proposed several hypotheses for the failure of **evacetrapib**, which can be categorized into on-target and off-target effects [1].

### On-Target Adverse Effects

These are consequences of CETP inhibition itself, related to the quality and function of the resulting lipoproteins.

- **Dysfunctional HDL:** CETP inhibition produces **larger, cholesterol-rich HDL particles** that may be less effective at promoting cholesterol efflux from macrophages and could even be less atheroprotective than smaller HDL particles [1].
- **Detrimental Apolipoprotein Changes:** **Evacetrapib** increased levels of **Apolipoprotein C-III (Apo C-III)**. Elevated Apo C-III is linked to increased cardiovascular risk, pro-inflammatory effects, and impaired HDL function [1].

### Off-Target Adverse Effects

These are effects not directly related to CETP inhibition.

- **Blood Pressure:** A small but notable increase in **systolic blood pressure (+1.2 mmHg)** was observed, reminiscent of the strong off-target effect of torcetrapib, though much milder [1].

- **Inflammation:** A **8.6% increase in C-reactive protein (CRP)** was noted, suggesting a potential pro-inflammatory effect that could counter any vascular benefit [1].

## Technical Profile and Key Experimental Protocols

For research purposes, the core experimental data on **evacetrapi**'s potency and selectivity are outlined below.

### In Vitro Potency

**Evacetrapi** is a highly potent inhibitor of human CETP activity.

- **Assay Principle:** A fluorescently labeled cholesteryl ester analog (BODIPY-CE) is incorporated into substrate particles. Transfer of this analog to apoB-containing lipoproteins by CETP increases fluorescence, which is quantified [2].
- **Results:** The IC<sub>50</sub> (half-maximal inhibitory concentration) for **evacetrapi** was **5.5 nM** against recombinant human CETP protein and **36 nM** in a human plasma assay [2].

### In Vivo Efficacy and Selectivity

- **Animal Model:** Double transgenic mice expressing human CETP and apoAI [2].
- **Efficacy (ED<sub>50</sub>):** The dose required to achieve 50% CETP inhibition ex vivo 8 hours after an oral dose was **< 5 mg/kg** [2].
- **Selectivity Assay:** Using H295R human adrenal cells, **evacetrapi did not induce** biosynthesis of aldosterone or cortisol, unlike torcetrapib, which dramatically increased both [2].

The table below summarizes these key experimental findings.

| Assay Type       | Experimental System            | Key Outcome                          |
|------------------|--------------------------------|--------------------------------------|
| In Vitro Potency | Human recombinant CETP protein | IC <sub>50</sub> = <b>5.5 nM</b> [2] |
| In Vitro Potency | Pooled human plasma            | IC <sub>50</sub> = <b>36 nM</b> [2]  |

| Assay Type         | Experimental System          | Key Outcome                                           |
|--------------------|------------------------------|-------------------------------------------------------|
| In Vivo Efficacy   | hCETP/hApoAI transgenic mice | Ex vivo CETP inhibition ED50 < 5 mg/kg [2]            |
| Off-Target Profile | H295R adrenal cell line      | No induction of aldosterone or cortisol synthesis [2] |

## Research Implications and Future Directions

The failure of **evacetrapib** in the ACCELERATE trial delivered a significant setback to the CETP inhibitor class [6]. However, it yielded critical insights for drug development:

- **Lipid Parameters vs. Clinical Outcomes:** It demonstrated that simply raising HDL-C and lowering LDL-C does not guarantee improved cardiovascular outcomes. The **quality and functionality** of lipoproteins may be more critical than their circulating levels [1].
- **The CETP Class:** The failure raised questions about the entire drug class, though one member, **anacetrapib**, later showed a modest reduction in cardiovascular events in the larger REVEAL trial [1] [6].
- **Potential for Repurposing:** Recent preclinical research shows that **evacetrapib** can **cross the blood-brain barrier** in mice [3]. Given the epidemiological link between CETP activity and Alzheimer's disease risk, this opens potential for repurposing CETP inhibitors for neurodegenerative conditions.

In summary, **evacetrapib** serves as a pivotal case study in drug development, underscoring the necessity of large outcomes trials and the complex biology underlying lipid metabolism and cardiovascular risk.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Evacetrapib and cardiovascular outcomes: reasons for lack ... [pmc.ncbi.nlm.nih.gov]
2. Evacetrapib is a novel, potent, and selective inhibitor ... [pmc.ncbi.nlm.nih.gov]

3. Frontiers | CETP inhibitor evacetrapib enters mouse brain tissue [frontiersin.org]
4. - Wikipedia Evacetrapib [en.wikipedia.org]
5. Evacetrapib Impacts Cholesterol But Doesn't Reduce ... [newsroom.clevelandclinic.org]
6. CETP Inhibitors Remaining in Clinical Development [lipid.org]

To cite this document: Smolecule. [what is Evacetrapib and how does it work]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548850#what-is-evacetrapib-and-how-does-it-work]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com